molecular formula C14H14N2O4S B3831927 N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3831927
M. Wt: 306.34 g/mol
InChI Key: KGHLCQBOJKOVFX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,4-dimethylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is N-(2,4-dimethylphenyl)-4-aminobenzenesulfonamide.

    Substitution: The products depend on the nucleophile used; for example, reaction with an amine can yield N-(2,4-dimethylphenyl)-4-aminobenzenesulfonamide derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological molecules.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may serve as a lead compound for the development of new antibacterial agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • N,N’-bis-dimethylphenylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties. The nitro group can undergo reduction to form amino derivatives, while the sulfonamide group can participate in various substitution reactions. These functional groups make the compound versatile for use in different chemical and biological applications.

Biological Activity

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the sulfonamide class, characterized by its unique structural features, including a nitro group and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₆N₄O₄S
  • Molecular Weight : Approximately 336.37 g/mol
  • Structural Features :
    • Contains a 2,4-dimethylphenyl group.
    • Incorporates a sulfonamide functional group.
    • Features a nitro group that can undergo bioreduction.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydropteroate synthase, which is crucial in folate synthesis in bacteria, leading to antimicrobial effects.
  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, enhancing its biological efficacy.
  • Binding Affinity : Computational studies suggest that the compound can form stable complexes with target proteins, which is essential for understanding its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its sulfonamide structure is known for antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • In vitro Studies : Laboratory tests have shown that this compound effectively inhibits the growth of various bacterial strains, demonstrating potential as a broad-spectrum antibiotic.
  • Mechanistic Insights : Studies indicate that the compound's mechanism involves competitive inhibition of bacterial enzymes necessary for folate synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Targeted Therapy Potential : Its ability to modulate specific biological pathways positions it as a potential lead compound in cancer therapy.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamideSimilar sulfonamide structureAntimicrobial and anticancer properties
N-(2-methylphenyl)benzenesulfonamideContains a methyl groupNotable antibacterial activity
2-HydrazinobenzenesulfonamideContains hydrazine and sulfonamide groupsKnown for anti-inflammatory properties

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-3-8-14(11(2)9-10)15-21(19,20)13-6-4-12(5-7-13)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHLCQBOJKOVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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